

"4-Chloro-5-fluoro-2-iodoaniline chemical properties"

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Compound of Interest

Compound Name: 4-Chloro-5-fluoro-2-iodoaniline

Cat. No.: B1426555

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An In-depth Technical Guide to the Chemical Properties and Applications of **4-Chloro-5-fluoro-2-iodoaniline**

Abstract

This technical guide provides a comprehensive analysis of **4-Chloro-5-fluoro-2-iodoaniline** (CAS No. 1094759-93-9), a highly functionalized aniline derivative of significant interest to the pharmaceutical and agrochemical industries. As a trifunctional building block, its unique substitution pattern—featuring chloro, fluoro, and iodo groups—offers a versatile platform for complex molecular engineering. This document details its physicochemical properties, spectroscopic signature, plausible synthetic routes, and core reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. The content is tailored for researchers, medicinal chemists, and process development scientists, providing both foundational knowledge and practical, field-proven protocols.

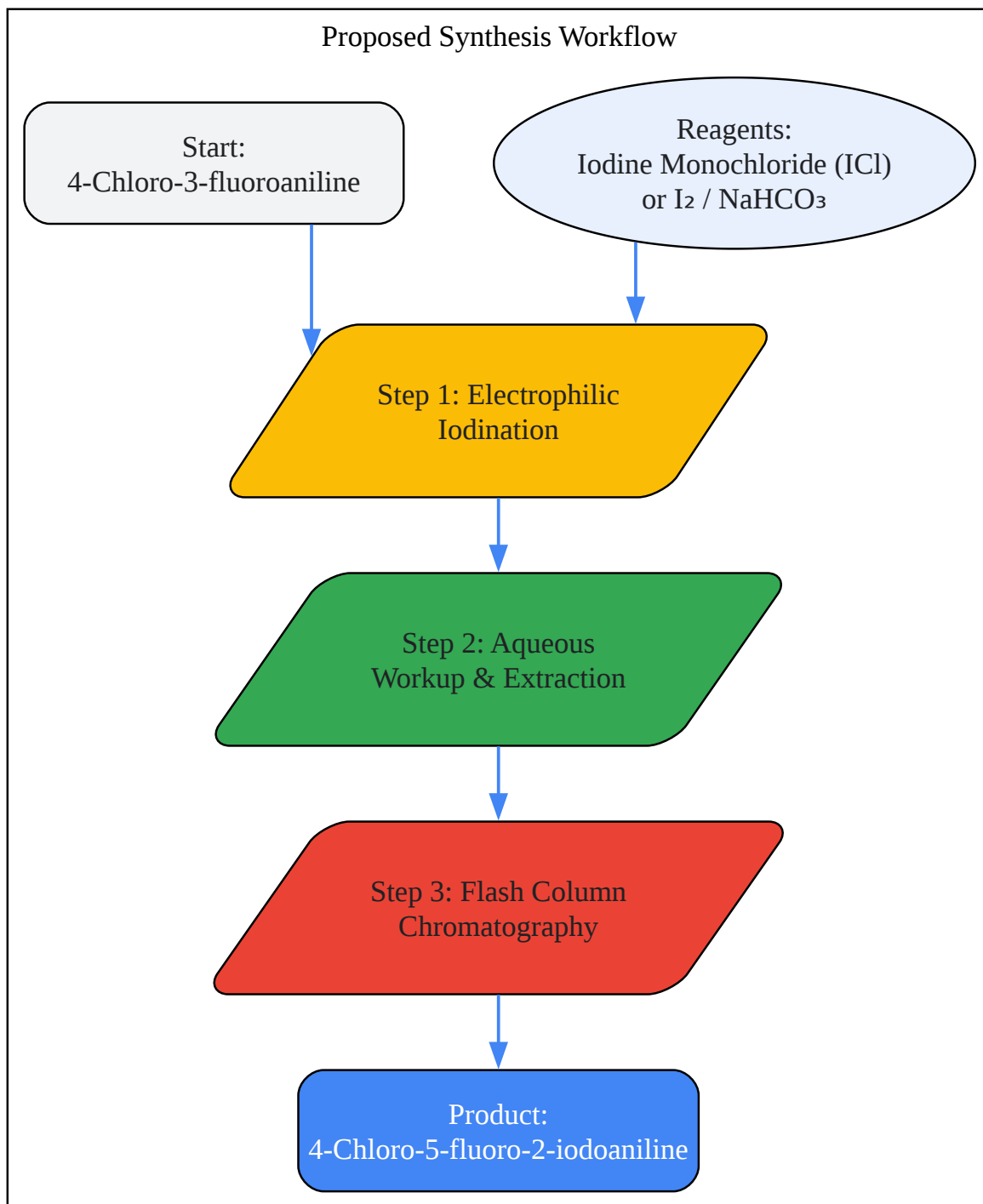
Introduction: The Strategic Value of Polysubstituted Anilines

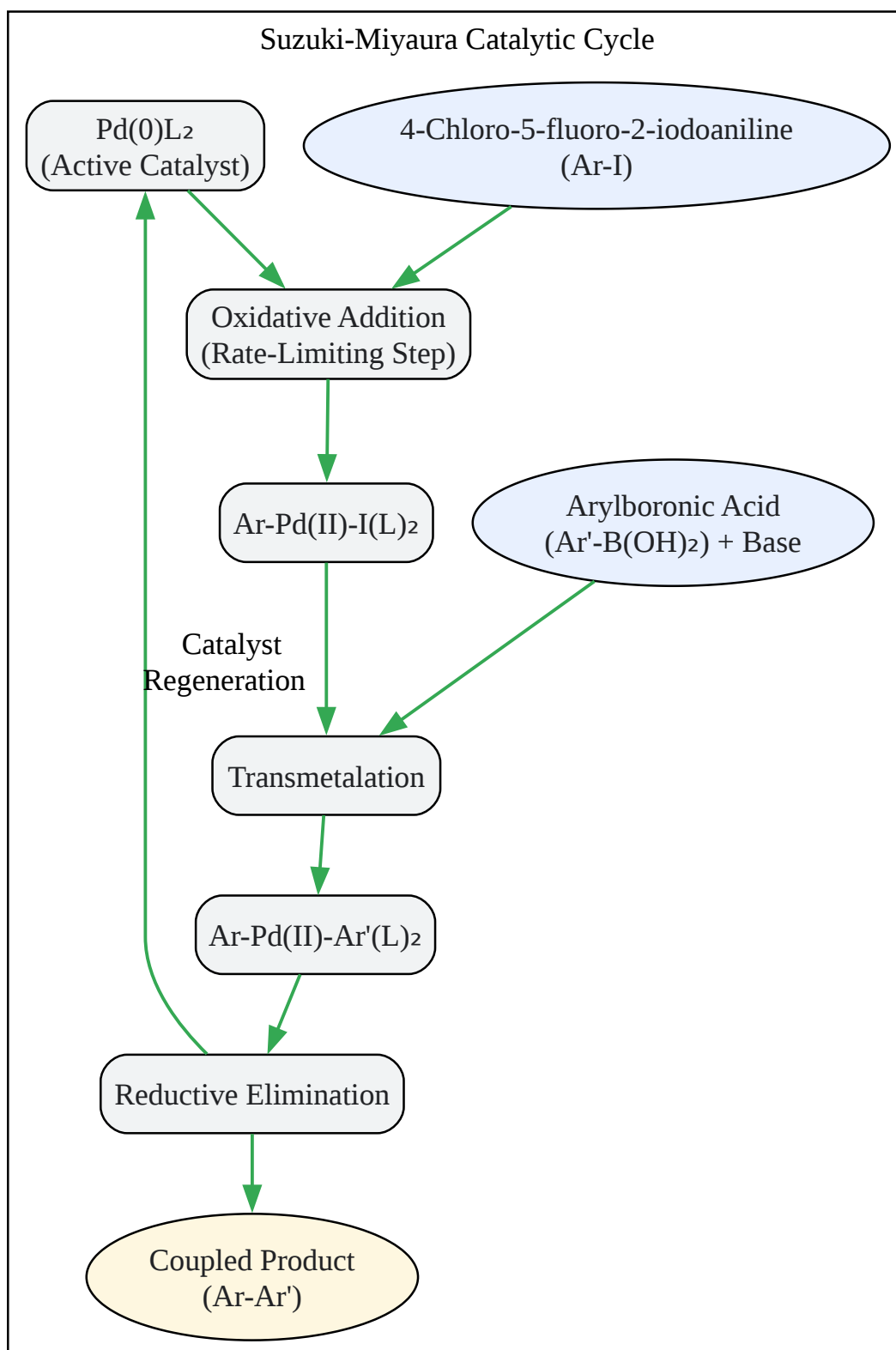
Halogenated anilines are cornerstone intermediates in the synthesis of countless active pharmaceutical ingredients (APIs) and fine chemicals.^{[1][2]} The strategic incorporation of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating lipophilicity, metabolic stability, and binding interactions.^[3] **4-Chloro-5-**

fluoro-2-iodoaniline is a prime exemplar of a modern synthetic building block, designed for regiochemical precision.

The key to its utility lies in the differential reactivity of its three halogen substituents in metal-catalyzed reactions. The carbon-iodine bond is the most reactive, readily participating in cross-coupling reactions, followed by the carbon-bromine bond (not present here), and finally the more robust carbon-chlorine bond.[4] This reactivity gradient allows for a stepwise and controlled elaboration of the aromatic core, making it an invaluable tool for building molecular complexity in drug discovery programs.[5]

This guide will deconstruct the properties of this molecule, offering a causal explanation for its behavior and providing actionable protocols for its use.





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